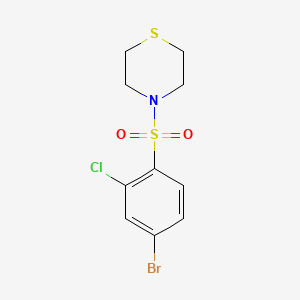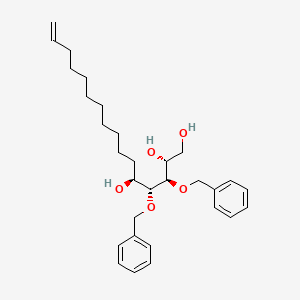
15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- is a chemical compound with the molecular formula C30H44O5 and a molecular weight of 484.676 . This compound is characterized by its unique structure, which includes a hexadecene backbone with multiple hydroxyl groups and phenylmethoxy substituents.
Vorbereitungsmethoden
The synthesis of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the hexadecene backbone, followed by the introduction of hydroxyl groups and phenylmethoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Analyse Chemischer Reaktionen
15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylmethoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- include other hexadecene derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific reactivity and applications. The uniqueness of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- lies in its specific combination of hydroxyl and phenylmethoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
651321-36-7 |
|---|---|
Molekularformel |
C30H44O5 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-3,4-bis(phenylmethoxy)hexadec-15-ene-1,2,5-triol |
InChI |
InChI=1S/C30H44O5/c1-2-3-4-5-6-7-8-9-16-21-27(32)29(34-23-25-17-12-10-13-18-25)30(28(33)22-31)35-24-26-19-14-11-15-20-26/h2,10-15,17-20,27-33H,1,3-9,16,21-24H2/t27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
BJFQFEVJHOJYME-MIPYOGIXSA-N |
Isomerische SMILES |
C=CCCCCCCCCC[C@@H]([C@H]([C@@H]([C@@H](CO)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Kanonische SMILES |
C=CCCCCCCCCCC(C(C(C(CO)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
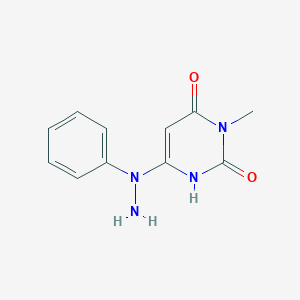
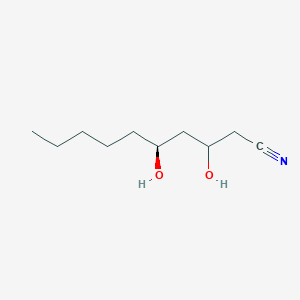
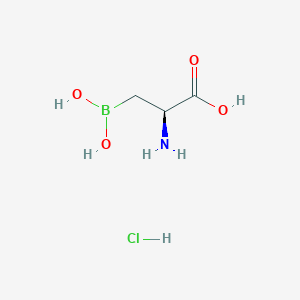


![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
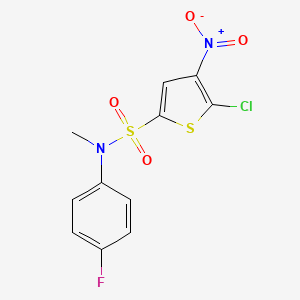
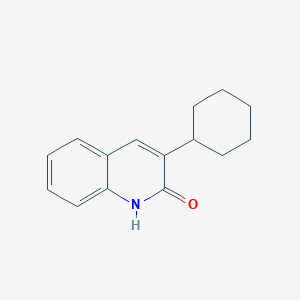
![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)
